molecular formula C20H26N2O4S2 B2387077 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide CAS No. 946296-81-7

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide

Cat. No. B2387077
CAS RN: 946296-81-7
M. Wt: 422.56
InChI Key: HZCWEEJSWTYAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H26N2O4S2 and its molecular weight is 422.56. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

Research on similar sulfonamide compounds has led to the development of synthetic methodologies and the exploration of chemical reactions that these compounds undergo. For instance, sulfonamides have been utilized in the formation and reaction of N-acyl- and N-methanesulfonyl tetrahydroisoquinolines, showcasing their role in quantitative compound production through oxidation processes and treatment reactions to yield various N,N-dialkyl compounds (Hoshino, Suzuki, & Ogasawara, 2001). Furthermore, the exploration of sulfonamides in metal-mediated inhibition of enzymes illustrates their potential in developing inhibitors with specific target interactions, as seen in studies involving methionine aminopeptidase (Huang et al., 2006).

Biological Applications

Sulfonamide derivatives have been investigated for their biological activities, including their role as inhibitors in enzymatic processes. The study of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines revealed significant inhibitory potency and selectivity towards phenylethanolamine N-methyltransferase, which could have implications for therapeutic applications (Grunewald, Romero, & Criscione, 2005).

Antimicrobial and Antifungal Properties

The synthesis and evaluation of new sulfonate derivatives, including those related to quinolinium and isoquinolinium, have shown varying degrees of antimicrobial and antifungal activities, highlighting their potential in the development of new antibacterial and antifungal agents (Fadda, El-Mekawy, & AbdelAal, 2016).

properties

IUPAC Name

1-(4-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-3-13-28(25,26)22-12-4-5-18-14-19(10-11-20(18)22)21-27(23,24)15-17-8-6-16(2)7-9-17/h6-11,14,21H,3-5,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCWEEJSWTYAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide

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